molecular formula C30H48O3 B1252987 Lupeolic acid CAS No. 87355-32-6

Lupeolic acid

Cat. No.: B1252987
CAS No.: 87355-32-6
M. Wt: 456.7 g/mol
InChI Key: NYJYXELDYSTZFI-XSDHLHMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lupeolic acid, also known as this compound, is a useful research compound. Its molecular formula is C30H48O3 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficiency

Lupeolic acid, also known as lupeol, is a triterpene extensively found in various fruits and vegetables. It has demonstrated a broad spectrum of pharmacological activities. This compound acts as an anti-inflammatory, antimicrobial, anti-protozoal, anti-proliferative, anti-invasive, anti-angiogenic, and cholesterol-lowering agent. In preclinical animal studies, it has shown effectiveness in treating conditions such as wound healing, diabetes, cardiovascular disease, kidney disease, and arthritis. Notably, it targets diseased and unhealthy human cells while sparing healthy ones, and modulates the expression or activity of multiple molecules like cytokines IL-2, IL4, IL5, ILβ, proteases, α-glucosidase, cFLIP, Bcl-2, and NFκB (Siddique & Saleem, 2011).

Interaction with Cellular Membranes

This compound's mechanism of action is also influenced by its interaction with cellular membranes. Studies on lupane type pentacyclic triterpenes, including lupeol, reveal their incorporation into cellular membranes, interacting with structural lipids. This interaction influences the molecular ordering and signaling pathways within the cell, affecting its pharmacological activity (Broniatowski et al., 2012).

Skin Damage Treatment

In the field of dermatology, lupeol has shown promise in treating skin damage. New derivatives of lupeol, such as lupeol esters, have been synthesized and tested for their efficacy in skin care formulations. These derivatives demonstrate non-toxicity, stimulate human cell proliferation, and enhance bioavailability and activity in treating skin damage, including burns (Malinowska et al., 2019).

Anti-Inflammatory and Anti-Cancer Potential

Lupeol has been identified as an effective agent in inhibiting inflammation and cancer cell proliferation. It regulates key signaling pathways like NF-κB and PI3K/Akt, leading to reduced tumor incidence and delayed tumor appearance in animal models. Its application also shows a reduction in inflammation-related cytokines and osteoclastogenesis, suggesting its potential in treating rheumatoid arthritis and other inflammatory conditions (Wang et al., 2016).

Future Directions

Lupeolic acid has shown promise in the treatment of various diseases, including cancer . Future research should focus on further understanding its mechanism of action, improving its bioavailability, and conducting clinical trials to evaluate its efficacy and safety .

Mechanism of Action

Lupeolic Acid: A Comprehensive Review of Its Mechanism of Action

This compound is a naturally occurring triterpenoid, primarily found in the gum resin of the Boswellia sacra plant . It has been recognized for its potent anti-proliferative activity, making it a subject of interest in cancer research .

Target of Action

This compound primarily targets the enzymes involved in the biosynthesis of eicosanoids, such as cyclooxygenase (COX), 5-lipoxygenase (5-LO), and 12-lipoxygenase (12-LO) . These enzymes play crucial roles in inflammation and cancer progression by catalyzing the conversion of arachidonic acid (AA) into various bioactive lipid mediators .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity. For instance, it suppresses the biosynthesis of COX-, 5-LO-, and 12-LO-derived eicosanoids from endogenous AA in activated platelets, neutrophils, and monocytes . This inhibition is associated with a reduced release of AA in intact cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the eicosanoid biosynthesis pathway . By inhibiting key enzymes in this pathway, this compound suppresses the production of pro-inflammatory and pro-tumorigenic eicosanoids. This leads to downstream effects such as reduced inflammation and tumor growth .

Result of Action

At the molecular and cellular levels, this compound’s inhibition of eicosanoid biosynthesis can lead to a variety of effects. These include the induction of apoptosis, arrest of cell cycle progression, and inhibition of tumor growth . Additionally, this compound exhibits significant antioxidant properties, potentially protecting cells from oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other bioactive compounds in the Boswellia sacra resin could potentially modulate the effects of this compound . Additionally, factors such as pH and temperature could affect the stability and activity of this compound.

Biochemical Analysis

Biochemical Properties

Lupeolic acid plays a crucial role in biochemical reactions, particularly in the inhibition of eicosanoid biosynthesis. It interacts with several enzymes, including cytosolic phospholipase A2 (cPLA2), cyclooxygenase (COX), and lipoxygenases (LO). A novel C(28)-hydroxylated this compound has been shown to inhibit the biosynthesis of COX-, 5-LO-, and 12-LO-derived eicosanoids from arachidonic acid in human blood cells . This inhibition is achieved through the direct interference with cPLA2 activity, leading to reduced release of arachidonic acid and subsequent suppression of eicosanoid production .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the biosynthesis of eicosanoids in activated platelets, neutrophils, and monocytes . This inhibition correlates with reduced release of arachidonic acid in intact cells. Additionally, this compound has demonstrated cytotoxicity against treatment-resistant human breast cancer cells, indicating its potential as an anti-cancer agent . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key enzymes and biomolecules. This compound inhibits cPLA2 activity, leading to reduced release of arachidonic acid and suppression of eicosanoid biosynthesis . This inhibition affects the production of COX-, 5-LO-, and 12-LO-derived eicosanoids, which are involved in various inflammatory processes . Additionally, this compound has been shown to inhibit protein tyrosine phosphatase 1B, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on eicosanoid biosynthesis over extended periods, indicating its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that a daily dosage of 100-300 mg of acetyl-11-keto-β-boswellic acid (AKBA), a related compound, is required to achieve effective therapeutic plasma levels . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use. In animal models, this compound has demonstrated significant anti-inflammatory and anti-cancer effects, further supporting its potential as a therapeutic agent .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to eicosanoid biosynthesis. The compound interacts with enzymes such as cPLA2, COX, and LO, affecting the production of eicosanoids from arachidonic acid . These interactions play a crucial role in the compound’s anti-inflammatory and anti-cancer properties. Additionally, this compound’s metabolic pathways may involve other enzymes and cofactors, contributing to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms of this compound can provide insights into its therapeutic potential and help optimize its delivery in clinical settings.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence this compound’s interactions with enzymes and biomolecules, affecting its overall pharmacological effects

Properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJYXELDYSTZFI-XSDHLHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lupeolic acid
Reactant of Route 2
Lupeolic acid
Reactant of Route 3
Lupeolic acid
Reactant of Route 4
Lupeolic acid
Reactant of Route 5
Lupeolic acid
Reactant of Route 6
Lupeolic acid
Customer
Q & A

Q1: What are the primary sources of Lupeolic Acid and how does its composition vary?

A1: this compound is a pentacyclic triterpenic acid found in the oleogum resins of various Boswellia species, commonly known as frankincense. Research indicates significant variations in this compound content across different Boswellia species and even within the same species depending on geographic location. [] For instance, Boswellia sacra extracts demonstrated the highest this compound content and the most potent cytotoxic activity against MDA-MB-231 breast cancer cells. []

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound, along with other triterpene acids like Boswellic acids, exhibits anti-inflammatory properties primarily by inhibiting the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1). [] This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. Specifically, 3α-acetoxy-8,24-dienetirucallic acid and 3α-acetoxy-7,24-dienetirucallic acid, both structurally related to this compound, demonstrated potent inhibition of mPGES-1 activity in a cell-free assay. []

Q3: Does this compound impact cancer cell viability and what mechanisms are involved?

A3: Research suggests that this compound, particularly its acetylated derivative acetyl-Lupeolic acid (ac-LA), exhibits cytotoxicity against various cancer cell lines. [] Ac-LA was found to be more effective than Lupeol itself, inducing apoptosis in androgen-independent PC-3 prostate cancer cells. [] Mechanistically, ac-LA appears to exert its effects by inhibiting the Akt signaling pathway, primarily through direct binding to the pleckstrin homology domain of Akt. [] This inhibition disrupts downstream targets of Akt, ultimately leading to apoptosis and inhibiting tumor growth. []

Q4: How does the structure of this compound relate to its biological activity?

A4: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited in the provided research, studies on related triterpene acids like Boswellic acids provide insights. [] Modifications to the triterpene core structure, particularly at positions 3 and 24, appear to influence their interactions with mPGES-1 and subsequently their inhibitory potency. [] Further research specifically investigating the SAR of this compound is crucial for understanding the impact of structural modifications on its activity, potency, and selectivity.

Q5: What analytical techniques are employed to identify and quantify this compound in various matrices?

A5: Several analytical methods are utilized to characterize and quantify this compound. Gas chromatography-mass spectrometry (GC-MS) is employed to identify this compound in archaeological samples, relying on the detection of characteristic chemical markers. [] High-performance liquid chromatography with tandem mass spectrometry detection (HPLC-MS/MS) enables the simultaneous quantification of this compound alongside other triterpenic acids in complex mixtures like frankincense extracts. [] This method provides high sensitivity, selectivity, and accuracy for analyzing this compound content. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.